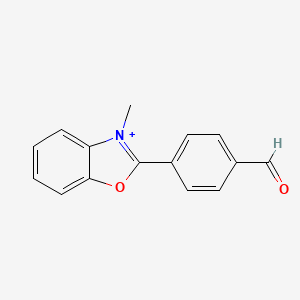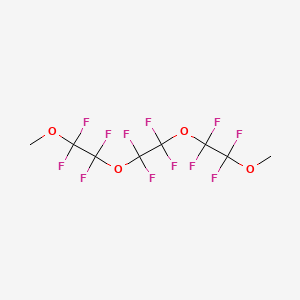
3-(1H-Benzimidazol-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-Benzimidazol-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline is a complex organic compound that features a benzimidazole, pyrazole, and quinoline moiety. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzimidazol-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzimidazole Moiety: Starting from o-phenylenediamine and a suitable carboxylic acid or its derivative under acidic conditions.
Formation of Pyrazole Moiety: Using a hydrazine derivative and a 1,3-diketone under reflux conditions.
Formation of Quinoline Moiety: Through a Skraup synthesis involving aniline, glycerol, and an oxidizing agent like nitrobenzene.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyrazole rings.
Reduction: Reduction reactions could target the quinoline moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted derivatives of the original compound.
科学的研究の応用
Chemistry
Catalysis: The compound could serve as a ligand in coordination chemistry for catalysis.
Materials Science:
Biology and Medicine
Antimicrobial Activity: Potential use as an antimicrobial agent due to the presence of benzimidazole and quinoline moieties.
Anticancer Research: Investigation into its potential as an anticancer agent.
Industry
Dyes and Pigments: Use in the synthesis of dyes and pigments due to its aromatic structure.
Pharmaceuticals: As an intermediate in the synthesis of more complex pharmaceutical compounds.
作用機序
The mechanism of action would depend on the specific application. For example:
Antimicrobial Activity: The compound might interact with microbial DNA or enzymes, disrupting their function.
Catalysis: As a ligand, it could facilitate various catalytic cycles by stabilizing transition states.
類似化合物との比較
Similar Compounds
3-(1H-Benzimidazol-2-yl)-quinoline: Lacks the pyrazole moiety.
6-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline: Lacks the benzimidazole moiety.
Uniqueness
The presence of all three moieties (benzimidazole, pyrazole, and quinoline) in a single compound makes 3-(1H-Benzimidazol-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline unique, potentially offering a combination of properties not found in simpler analogs.
特性
CAS番号 |
393171-07-8 |
|---|---|
分子式 |
C21H17N5 |
分子量 |
339.4 g/mol |
IUPAC名 |
3-(1H-benzimidazol-2-yl)-6-(3,5-dimethylpyrazol-1-yl)quinoline |
InChI |
InChI=1S/C21H17N5/c1-13-9-14(2)26(25-13)17-7-8-18-15(11-17)10-16(12-22-18)21-23-19-5-3-4-6-20(19)24-21/h3-12H,1-2H3,(H,23,24) |
InChIキー |
VTWAAGUFHKOTPB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C2=CC3=CC(=CN=C3C=C2)C4=NC5=CC=CC=C5N4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene](/img/structure/B14238451.png)
![N-[4-(3,5-Dimethylphenyl)-5-(2,6-dimethyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14238455.png)

![2-(Bis{2-[(4-benzoylphenyl)methoxy]ethyl}amino)ethane-1-sulfonic acid](/img/structure/B14238483.png)
![Pyridinium, 4-[2-[4-(dihexadecylamino)phenyl]ethenyl]-1-methyl-](/img/structure/B14238495.png)
![Ethyl 2-cyano-3-[dimethyl(phenyl)silyl]prop-2-enoate](/img/structure/B14238502.png)
![N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14238508.png)

![Phenol, 2,2',2''-[nitrilotris(methylene)]tris[4,6-bis(1,1-dimethylethyl)-](/img/structure/B14238522.png)
![N,N-Bis[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]perylen-3-amine](/img/structure/B14238538.png)

![2-Cyclopenten-1-ol, 4-[(4-methoxyphenoxy)methyl]-, (1S,4S)-](/img/structure/B14238546.png)


